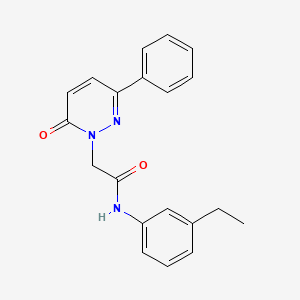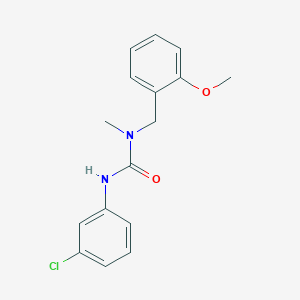![molecular formula C11H20N2O B4936460 N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.2.1]hept-2-yl-4-morpholinamine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine involves the inhibition of certain enzymes that are involved in the progression of various diseases. The compound has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. By inhibiting HDAC enzymes, N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine can alter gene expression patterns, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine has been found to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce amyloid-beta (Aβ) accumulation in the brain, which is a hallmark of Alzheimer's disease. In addition, N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine has been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds that have similar therapeutic potential. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine. One direction is to investigate the compound's potential for the treatment of other diseases such as Huntington's disease and multiple sclerosis. Another direction is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to understand the long-term effects of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine on the body and to develop effective delivery methods for the compound.
In conclusion, N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine is a promising compound that has potential therapeutic applications for the treatment of various diseases. The compound's unique mechanism of action and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's potential and limitations.
Synthesemethoden
The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine involves the reaction of bicyclo[2.2.1]hept-2-ene with morpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography and recrystallization. The purity of the compound is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine has been studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-10-7-9(1)8-11(10)12-13-3-5-14-6-4-13/h9-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXGFDAMABXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)
![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)
![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)

![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-propenoyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4936461.png)

![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)